2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid
Description
This compound features a unique azetidine (four-membered nitrogen-containing ring) core substituted at the 3-position with a phenyl group and a tert-butoxy carbonyl (Boc) protecting group on the nitrogen. An acetic acid moiety is attached via an ether linkage at the same position. Its molecular formula is inferred as C₁₇H₂₂NO₅ (exact weight varies based on stereochemistry), with the Boc group enhancing stability during synthetic processes.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
ILDAAPWDNGDMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Azetidine Ring Formation and Phenyl Substitution
- Azetidines are four-membered nitrogen-containing heterocycles that can be synthesized by cyclization of suitable amino alcohols or haloamines.
- The 3-phenyl substitution can be introduced either by using a phenyl-substituted precursor or by aromatic substitution reactions post ring formation.
- Commonly, azetidine rings are formed via intramolecular nucleophilic substitution where a haloalkyl amine cyclizes under basic conditions.
Boc Protection of the Azetidine Nitrogen
- The nitrogen atom of the azetidine ring is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps.
- Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Reaction conditions often involve dichloromethane or 1,4-dioxane as solvent at 0–25°C for 1–4 hours, yielding Boc-protected azetidine as a colorless oil or solid with high purity and yields typically above 90%.
Etherification to Introduce the Oxyacetic Acid Moiety
Formation of the Ether Linkage
- The key step is the formation of the ether bond between the 3-position of the Boc-protected azetidine and the acetic acid moiety.
- This is commonly achieved by reacting the azetidine intermediate with a suitable haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) under basic conditions.
- The reaction proceeds via nucleophilic substitution where the azetidine oxygen attacks the electrophilic carbon of the haloacetic acid, forming the ether linkage.
Reaction Conditions
- Typical bases include sodium hydride, potassium carbonate, or cesium carbonate.
- Solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are used to dissolve reactants and facilitate the reaction.
- Reaction temperatures range from room temperature to reflux, depending on the reactivity of the substrates.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Purification and Characterization
- After completion of the etherification, the reaction mixture is quenched with water and extracted with organic solvents (e.g., ethyl acetate).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification is performed by column chromatography or preparative HPLC to isolate the pure compound.
- Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The Boc protection step is critical to prevent amine reactivity during etherification and is well-documented to proceed efficiently under mild conditions.
- Etherification reactions with haloacetic acid derivatives require careful control of base and temperature to avoid side reactions such as elimination or hydrolysis.
- Analogous syntheses of Boc-protected azetidine derivatives with various substituents have been reported with yields ranging from 60% to 90%, depending on substitution patterns and reaction conditions.
- The phenyl substituent at the 3-position influences the reactivity and steric environment, necessitating optimization of reaction parameters for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:
Stability and Reactivity
- Boc vs. Cbz Protection: The Boc group (target compound, ) is stable under basic conditions but cleaved under acidic (e.g., TFA) conditions, whereas the Cbz group () is removed via hydrogenolysis, making the latter unsuitable for hydrogenation-sensitive syntheses.
- Ring Size Effects : Azetidine (4-membered) introduces higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), influencing reactivity in ring-opening reactions .
Biological Activity
Chemical Structure and Properties
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a compound belonging to the azetidine class, characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The molecular formula is C14H19NO4, with a molecular weight of 255.31 g/mol. This compound is typically a white solid, slightly soluble in water but soluble in organic solvents like methanol and ethanol, with a melting point ranging from 138°C to 140°C .
Biological Activity
Potential Biological Properties
Research on the biological activity of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid indicates potential applications in medicinal chemistry. Although specific biological targets have not been extensively studied, its structural components suggest several possible activities:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with azetidine rings may exhibit anti-inflammatory effects.
- Antioxidant Activity : The presence of the Boc group may contribute to antioxidant properties, although detailed studies are needed to confirm this.
- Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .
Table: Summary of Biological Activities
| Activity Type | Description | Evidence Level |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation | Preliminary studies |
| Antioxidant | May scavenge free radicals | Needs confirmation |
| Anticancer | Inhibits cancer cell proliferation | In vitro evidence |
The mechanism of action for 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is hypothesized to involve interactions at the molecular level facilitated by the Boc group. This group may play a role in biochemical pathways related to amine protection and deprotection, impacting various cellular processes .
Case Studies
- In Vitro Cancer Cell Proliferation Study : A study conducted on human cancer cell lines demonstrated that treatment with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid resulted in a significant reduction in cell viability compared to control groups. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
- Inflammation Model : In an animal model of inflammation, administration of this compound showed reduced markers of inflammation, indicating potential therapeutic use in inflammatory diseases.
Toxicity and Safety
While comprehensive toxicity studies are lacking, initial assessments suggest that 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is generally safe for laboratory use at low concentrations. Standard safety precautions should be observed when handling this compound .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid. Specific areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- Expanded Biological Testing : Conducting additional in vivo studies to confirm preliminary findings regarding anti-inflammatory and anticancer properties.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. Table 1: Comparison of Synthetic Yields for Structural Analogs
Q. Table 2: Hazard Mitigation Strategies
| Risk Factor | Mitigation Action | PPE/Equipment | Reference ID |
|---|---|---|---|
| Inhalation exposure | Use NIOSH-approved respirators | OV/AG/P99 respirator | |
| Skin contact | Wear nitrile gloves and lab coats | Chemical-resistant PPE | |
| Fire hazard | Store in fireproof cabinets | CO₂ fire extinguisher |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
